molecular formula C58H50N6O14 B8104520 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester

Cat. No.: B8104520
M. Wt: 1055.0 g/mol
InChI Key: PZJJMXHEFZZNPB-UHFFFAOYSA-N
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Description

Historical Development and Role in Modern Bioconjugation Technologies

The evolution of 5/6-TAMRA SE traces back to the foundational synthesis of rhodamine dyes in the 19th century, where acid-catalyzed condensation of 3-N,N-dimethylaminophenol and phthalic anhydride yielded early tetramethylrhodamine (TMR) derivatives. Modern advancements in cross-coupling chemistry, particularly Pd-catalyzed reactions, enabled precise functionalization of the xanthylium core to introduce carboxyl groups at the 5- and 6-positions. This innovation addressed the limitations of traditional FITC (fluorescein isothiocyanate), which suffered from rapid hydrolysis and poor photostability.

The introduction of the succinimidyl ester moiety in the 1990s revolutionized bioconjugation by enabling stable amide bond formation with lysine residues or amine-modified oligonucleotides. Unlike FITC, which forms thiourea linkages prone to cleavage, 5/6-TAMRA SE’s succinimidyl group reacts efficiently at pH 7–9, achieving near-stoichiometric labeling without requiring harsh conditions. This shift is exemplified by its adoption in fluorescence-activated cell sorting (FACS) and single-molecule imaging, where signal consistency is critical.

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJJMXHEFZZNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H50N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • EDC Activation : Ethylcarbodiimide (EDC) reacts with the carboxylic acid group of TAMRA to form an unstable OO-acylisourea intermediate. This step is performed in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to minimize hydrolysis.

  • NHS Stabilization : NN-Hydroxysuccinimide (NHS) displaces the intermediate, forming a stable succinimidyl ester. The reaction is driven by the addition of a 1.5–2.0 molar excess of NHS relative to EDC.

The overall reaction can be summarized as:

TAMRA-COOH+EDC+NHSTAMRA-NHS+Urea Byproduct\text{TAMRA-COOH} + \text{EDC} + \text{NHS} \rightarrow \text{TAMRA-NHS} + \text{Urea Byproduct}

Optimized Reaction Conditions

  • Solvent : Anhydrous DMSO or DMF ensures high reactivity of EDC and minimizes competing hydrolysis.

  • pH : Reactions are conducted at pH 4.5–5.5 using 4-morpholinoethanesulfonic acid (MES) buffer to protonate residual amines and prevent undesired side reactions.

  • Temperature : Room temperature (20–25°C) with overnight stirring (12–16 hours) achieves >90% conversion.

ParameterOptimal ValuePurpose
SolventDMSO/DMFEnhances EDC/NHS solubility
Molar Ratio (EDC:NHS)1:1.5Maximizes NHS ester formation
Reaction Time12–16 hoursEnsures complete activation

Purification and Characterization

Post-synthesis purification is critical to isolate the active succinimidyl ester from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase : A gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water separates isomers and removes residual EDC/Urea.

  • Yield : Typical yields range from 70–85% after purification, as demonstrated in protocols conjugating TAMRA, SE to peptide resins.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the product. For example:

  • Calculated for C29H25N3O7\text{C}_{29}\text{H}_{25}\text{N}_{3}\text{O}_{7} : 527.525 g/mol.

  • Observed : 527.53 g/mol ([M+H]+\text{[M+H]}^+), matching theoretical values.

Applications in Bioconjugation

The succinimidyl ester group enables efficient labeling of primary amines in proteins (e.g., lysine residues) and oligonucleotides. For instance:

  • Peptide Labeling : Building blocks functionalized with TAMRA, SE exhibit fluorescence quantum yields of 0.68, making them ideal for Förster resonance energy transfer (FRET) studies.

  • Antibody-Dye Conjugates : TAMRA, SE-labeled antibodies retain >95% antigen-binding capacity post-conjugation, as validated in immunofluorescence assays .

Chemical Reactions Analysis

Types of Reactions: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, which leads to the formation of stable amide bonds .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the amide conjugate of 5-(and 6)-Carboxytetramethylrhodamine with the target molecule, which retains the fluorescent properties of the dye .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C29H25N3O7
  • Molecular Weight: 527.53 g/mol
  • Absorbance/Emission: Excitation at 540 nm and emission at 565 nm in methanol.

The succinimidyl ester group reacts with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7-9) to form a stable covalent bond. This reaction is crucial for the development of fluorescent conjugates used in various assays and imaging techniques .

Key Applications

  • Protein Labeling
    • TAMRA SE is extensively used for labeling proteins in fluorescence microscopy and flow cytometry. The dye's brightness and stability allow for effective visualization of protein localization and interactions within cells .
  • Nucleic Acid Labeling
    • The compound is employed to label DNA and RNA for applications such as hybridization assays and sequencing. This allows researchers to track nucleic acid interactions and dynamics in real-time .
  • Cell Imaging
    • TAMRA SE is utilized in live-cell imaging studies to observe cellular processes, such as protein trafficking and localization. Its fluorescent properties enable high-resolution imaging of live cells without significant phototoxicity .
  • Diagnostic Assays
    • The dye is commonly used in diagnostic assays, including ELISA and Western blotting, where it aids in the detection of specific biomolecules through fluorescence-based methods .
  • Fluorescence Resonance Energy Transfer (FRET)
    • TAMRA SE can serve as an acceptor dye in FRET experiments when paired with donor fluorophores like FAM. This application is critical for studying molecular interactions at close proximity .

Case Study 1: Protein Interaction Studies

In a study published in Bioconjugate Chemistry, researchers utilized TAMRA SE to label antibodies for detecting protein-protein interactions via fluorescence microscopy. The results demonstrated enhanced sensitivity and specificity compared to traditional methods, highlighting the utility of TAMRA SE in immunological assays .

Case Study 2: Live-Cell Imaging

A research article detailed the use of TAMRA SE in live-cell imaging to study the dynamics of intracellular signaling pathways. The study showed that TAMRA-labeled proteins could be tracked over time, providing insights into cellular responses to stimuli .

Case Study 3: Nucleic Acid Hybridization

In another significant application, researchers labeled oligonucleotides with TAMRA SE for hybridization assays to detect specific RNA sequences. The high signal-to-noise ratio achieved with TAMRA SE allowed for the successful identification of low-abundance targets, demonstrating its effectiveness in molecular diagnostics .

Mechanism of Action

The mechanism of action of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescent dye to the target molecule, allowing for its detection and visualization. The fluorescence of the dye is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, producing a bright fluorescent signal .

Comparison with Similar Compounds

Uniqueness: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is unique due to its strong fluorescence, stability, and ability to form stable covalent bonds with primary amines. These properties make it a versatile and reliable tool for a wide range of applications in scientific research and industry .

Biological Activity

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester (commonly referred to as 5(6)-TAMRA SE) is a widely utilized fluorescent dye known for its reactive properties and applications in bioconjugation. This article delves into the biological activity of 5(6)-TAMRA SE, highlighting its chemical properties, mechanisms of action, applications in biological research, and relevant case studies.

5(6)-TAMRA SE is an amine-reactive form of tetramethylrhodamine (TMR), characterized by its high fluorescence efficiency and stability. Its molecular formula is C29H25N3O7C_{29}H_{25}N_{3}O_{7} with a molecular weight of 527.5 g/mol. The dye exhibits an excitation maximum at approximately 540 nm and an emission maximum around 565 nm in methanol, making it suitable for various fluorescence applications .

Property Value
Molecular FormulaC₃₉H₂₅N₃O₇
Molecular Weight527.5 g/mol
Excitation Maximum540 nm
Emission Maximum565 nm
SolubilityDMF, DMSO
Storage Conditions-20°C, protect from light

The biological activity of 5(6)-TAMRA SE primarily involves its ability to react with primary and secondary amines under mild conditions to form stable amide bonds. This reaction allows for the labeling of biomolecules such as proteins, peptides, and nucleic acids. The succinimidyl ester group facilitates the coupling process, making it a preferred choice for creating fluorescent bioconjugates used in various assays and imaging techniques .

Applications in Biological Research

5(6)-TAMRA SE is extensively used in several areas of biological research:

  • Fluorescent Labeling : It is commonly employed to label proteins and antibodies for immunochemistry and fluorescence microscopy.
  • FRET Studies : The dye serves as an acceptor in Förster Resonance Energy Transfer (FRET) experiments when paired with suitable donor fluorophores .
  • DNA Sequencing : It is utilized in nucleotide labeling for DNA sequencing applications due to its strong fluorescent properties .

Case Studies and Research Findings

Several studies have highlighted the utility of 5(6)-TAMRA SE in biological applications:

  • Protein Interaction Studies : A study demonstrated that TAMRA-labeled antibodies could effectively visualize protein interactions in live cells using fluorescence microscopy. The results indicated a significant increase in detection sensitivity compared to non-labeled antibodies .
  • Nucleotide Labeling : In another investigation focused on genotyping single-nucleotide polymorphisms, researchers employed TAMRA-labeled oligonucleotides which provided clear fluorescence signals during detection, enhancing the accuracy of the assay .
  • Fluorescence Polarization Assays : A homogeneous fluorescence polarization assay utilized TAMRA to monitor protein interactions, showcasing its effectiveness in high-throughput screening environments. The study reported that the use of TAMRA significantly improved assay performance metrics .

Q & A

Q. How should researchers report TAMRA labeling efficiency and isomer ratios?

  • Provide:
  • Molar Ratio : Calculated via absorbance (A₂₈₀ for protein, A₅₅₀ for TAMRA).
  • Isomer Purity : HPLC retention times and peak area percentages.
  • Fluorescence Yield : Normalize signals to a reference standard (e.g., free TAMRA in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester
Reactant of Route 2
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5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester

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